molecular formula C10H12N2O2 B3189302 2-(1H-benzimidazol-2-ylmethoxy)ethanol CAS No. 307931-39-1

2-(1H-benzimidazol-2-ylmethoxy)ethanol

Cat. No.: B3189302
CAS No.: 307931-39-1
M. Wt: 192.21 g/mol
InChI Key: VYCBOITURIKXOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-Benzimidazol-2-ylmethoxy)ethanol is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic compounds that consist of a benzene ring fused to an imidazole ring. This specific compound has a molecular formula of C10H12N2O2 and is known for its various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-ylmethoxy)ethanol typically involves the reaction of benzimidazole with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic attack of the benzimidazole nitrogen on the ethylene oxide, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters such as temperature, pressure, and concentration of reactants are carefully controlled to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(1H-Benzimidazol-2-ylmethoxy)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole carboxylic acids, while substitution reactions can produce various alkyl or acyl derivatives .

Scientific Research Applications

2-(1H-Benzimidazol-2-ylmethoxy)ethanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex benzimidazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-ylmethoxy)ethanol involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to interact with enzymes and receptors in biological systems, leading to various pharmacological effects. The compound may inhibit specific enzymes or modulate receptor activity, resulting in its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-Benzimidazol-2-ylmethoxy)ethanol is unique due to its specific structural features and the presence of the ethanol moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylmethoxy)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c13-5-6-14-7-10-11-8-3-1-2-4-9(8)12-10/h1-4,13H,5-7H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYCBOITURIKXOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)COCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Using a Dean-Stark separator, 1.4-dioxan-2-one (204 g, 20 mmol) and 1.2-diaminobenzene (2.16 g, 20 mmol) were heated under reflux in mesitylene (150 ml) for 10 h. The crystals formed on cooling were then filtered off with suction (2.94 g. 77% of theory). Rf (dichloromethane:methanol 10:1)=0.45, MS (EI)=192 (M+, 20%), 148 (20%), 147 (40%), 132 (100%), 1H-NMR (DMSO-d6): 3.6 (4H, s); 4.65 (1H, s); 4.7 (2H, s); 7.1-7.2 (2H, m); 7.45 (1H, d); 7.55 (1H, d); 12.4 (1H, br s).
Quantity
204 g
Type
reactant
Reaction Step One
Quantity
2.16 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-benzimidazol-2-ylmethoxy)ethanol
Reactant of Route 2
Reactant of Route 2
2-(1H-benzimidazol-2-ylmethoxy)ethanol
Reactant of Route 3
Reactant of Route 3
2-(1H-benzimidazol-2-ylmethoxy)ethanol
Reactant of Route 4
Reactant of Route 4
2-(1H-benzimidazol-2-ylmethoxy)ethanol
Reactant of Route 5
Reactant of Route 5
2-(1H-benzimidazol-2-ylmethoxy)ethanol
Reactant of Route 6
Reactant of Route 6
2-(1H-benzimidazol-2-ylmethoxy)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.